Cholanthrene, 6-fluoro-3-methyl-
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Overview
Description
Cholanthrene, 6-fluoro-3-methyl- is a derivative of the polycyclic aromatic hydrocarbon cholanthrene This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 3rd position on the cholanthrene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cholanthrene, 6-fluoro-3-methyl- typically involves the fluorination of 3-methylcholanthrene. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for cholanthrene, 6-fluoro-3-methyl- are not well-documented, the general approach involves large-scale fluorination reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: Cholanthrene, 6-fluoro-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced hydrocarbons.
Substitution: The fluorine atom in cholanthrene, 6-fluoro-3-methyl- can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced hydrocarbons.
Substitution: Various substituted cholanthrene derivatives.
Scientific Research Applications
Cholanthrene, 6-fluoro-3-methyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorination on the reactivity and stability of polycyclic aromatic hydrocarbons.
Biology: The compound is employed in studies investigating the biological activity of fluorinated aromatic hydrocarbons, including their interactions with enzymes and receptors.
Medicine: Research on cholanthrene, 6-fluoro-3-methyl- includes its potential use as a probe in drug development and its effects on cellular processes.
Industry: The compound’s unique properties make it a candidate for use in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of cholanthrene, 6-fluoro-3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to changes in cellular processes such as gene expression, signal transduction, and metabolic activity.
Comparison with Similar Compounds
3-Methylcholanthrene: A non-fluorinated analog known for its carcinogenic properties.
6-Fluorocholanthrene: A fluorinated derivative without the methyl group at the 3rd position.
Comparison: Cholanthrene, 6-fluoro-3-methyl- is unique due to the combined presence of both a fluorine atom and a methyl group, which significantly alters its chemical and biological properties compared to its analogs. The fluorine atom increases the compound’s stability and reactivity, while the methyl group influences its hydrophobicity and molecular interactions.
Biological Activity
Cholanthrene, 6-fluoro-3-methyl- is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention in scientific research due to its significant biological activity and potential applications in various fields, particularly in toxicology and pharmacology. This compound is characterized by the presence of a fluorine atom at the sixth position and a methyl group at the third position of its cholanthrene structure. The unique structural features of cholanthrene, 6-fluoro-3-methyl- influence its reactivity, stability, and biological interactions, making it a subject of interest in studies related to carcinogenicity and enzyme interactions.
Chemical Structure and Properties
Cholanthrene, 6-fluoro-3-methyl- can be represented by the following chemical structure:
The presence of fluorine enhances the compound's binding affinity to biological targets, while the methyl group affects its hydrophobicity and molecular interactions. This dual modification plays a crucial role in determining its biological effects.
The biological activity of cholanthrene, 6-fluoro-3-methyl- primarily involves its interaction with various biomolecules, including enzymes and receptors. The fluorine atom is known to enhance the compound's binding specificity towards these targets, allowing it to modulate biochemical pathways associated with gene expression, signal transduction, and metabolic processes.
Key Mechanisms:
- Enzyme Interaction : Cholanthrene, 6-fluoro-3-methyl- can influence the activity of cytochrome P450 enzymes involved in drug metabolism.
- Receptor Modulation : The compound may interact with aryl hydrocarbon receptors (AhR), which are implicated in mediating the effects of environmental toxins.
Biological Activity and Carcinogenic Potential
Research indicates that cholanthrene, 6-fluoro-3-methyl- exhibits carcinogenic properties similar to other PAHs. Its structural similarity to known carcinogens positions it as a candidate for further investigation into its potential health risks.
Case Studies and Experimental Findings
-
Tumor Promotion Studies :
- In experimental models using mice, exposure to cholanthrene compounds has been linked to increased tumor incidence. For instance, studies have shown that PAHs can act as tumor promoters when applied topically or administered systemically .
- A notable study demonstrated that mice treated with cholanthrene derivatives developed skin tumors at higher rates compared to control groups.
- Metabolic Activation :
Comparative Analysis with Related Compounds
To better understand the distinct biological activity of cholanthrene, 6-fluoro-3-methyl-, it is useful to compare it with similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Methylcholanthrene | Polycyclic Aromatic Hydrocarbon | Highly carcinogenic; used in laboratory studies |
Benz[a]pyrene | Polycyclic Aromatic Hydrocarbon | Known for strong carcinogenic properties |
9-Fluoro-3-methylcholanthrene | Fluorinated Polycyclic Hydrocarbon | Exhibits unique metabolic pathways |
Cholanthrene, 6-fluoro-3-methyl- is unique due to its combination of fluorination and methylation, which alters its chemical behavior compared to non-fluorinated analogs like methylcholanthrene.
Properties
CAS No. |
73771-73-0 |
---|---|
Molecular Formula |
C21H15F |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
6-fluoro-3-methyl-1,2-dihydrobenzo[j]aceanthrylene |
InChI |
InChI=1S/C21H15F/c1-12-6-8-18-19-14(12)10-11-16(19)17-9-7-13-4-2-3-5-15(13)20(17)21(18)22/h2-9H,10-11H2,1H3 |
InChI Key |
PYGFTQSWNOAFAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC3=C4C=CC5=CC=CC=C5C4=C(C(=C23)C=C1)F |
Origin of Product |
United States |
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